molecular formula C21H14N4O3S B3293186 N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide CAS No. 885181-35-1

N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide

Cat. No.: B3293186
CAS No.: 885181-35-1
M. Wt: 402.4 g/mol
InChI Key: IORYBORJLIUGDA-VLGSPTGOSA-N
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Description

N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where a cyano group is introduced into the molecule . This process often requires specific reagents and conditions, such as the use of triethylamine as a catalyst in boiling ethanol .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The furan and thiophene rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide involves its interaction with molecular targets in biological systems. The cyano group and the heterocyclic rings can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted heterocycles and furan or thiophene derivatives. Examples include:

Uniqueness

N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide is unique due to its combination of a cyano group, a furan ring, and a thiophene ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S/c22-11-16(20(26)23-12-13-5-3-9-28-13)18-14-6-1-2-7-15(14)19(24-18)25-21(27)17-8-4-10-29-17/h1-10H,12H2,(H,23,26)(H,24,25,27)/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORYBORJLIUGDA-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C(=O)NCC3=CC=CO3)N=C2NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/N=C2NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide

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